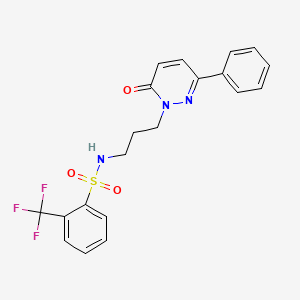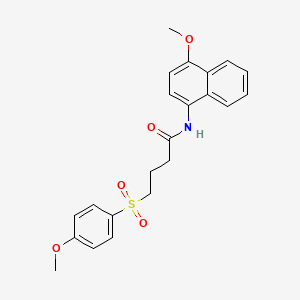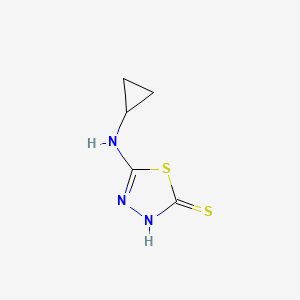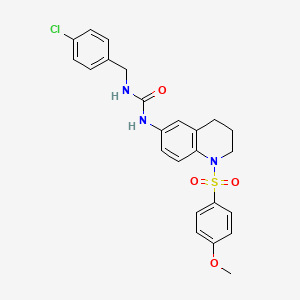
Methyl 5-formyl-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-formyl-2-nitrobenzoate” is a chemical compound with the molecular formula C9H7NO5 . It has a molecular weight of 209.16 . It is a useful research chemical used in the preparation of azolecarboxamide compounds or salts thereof as antagonists of neurotrophic factor receptors (TrkA) .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Benzoic acid, 5-(hydroxymethyl)-2-nitro-, methyl ester . An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed . This strategy utilizes a high selectivity of substrates and a green nitrating process .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7NO5/c1-15-9(12)8-4-7(10(13)14)3-2-6(8)5-11/h2-5H,1H3 .Chemical Reactions Analysis
The nitration of methyl benzoate, a similar compound, is an example of electrophilic substitution . The carbonyl group withdraws electron density from the ring deactivating it towards electrophilic substitution .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 209.16 . The storage temperature is in an inert atmosphere, 2-8°C .Wissenschaftliche Forschungsanwendungen
Biochemical Applications
Nitrobenzoate derivatives have been instrumental in biochemistry, particularly in studying protein functions and enzymatic activities. For instance, Ellman's reagent, a related aromatic disulfide, has been synthesized for determining sulfhydryl groups in biological materials, showcasing its utility in probing protein structures and functions (Ellman, 1959).
Corrosion Inhibition
In the field of corrosion science, benzotriazole derivatives, including those with nitro substituents, have been investigated for their potential in inhibiting copper corrosion in various environments. This research suggests that similar nitrobenzoate compounds could serve as protective agents against metal degradation, contributing to the development of more effective corrosion inhibitors (Aramaki et al., 1991).
Analytical Chemistry
In analytical chemistry, the derivatives of nitrobenzoate have been used in methodologies for detecting and quantifying chemical substances. For example, the determination of drug metabolites in biological fluids has employed high-pressure liquid chromatography (HPLC), indicating the potential of nitrobenzoate compounds in enhancing analytical methods (Gulaid et al., 1978).
Organic Synthesis and Material Science
Nitrobenzoate compounds are pivotal in organic synthesis and material science, serving as precursors or intermediates in the synthesis of complex organic molecules. Their reactivity and modification through various chemical reactions enable the creation of novel compounds with desired properties, which can be applied in pharmaceuticals, agrochemicals, and material science (Eckert et al., 1999).
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 5-formyl-2-nitrobenzoate is a research chemical used in the preparation of azolecarboxamide compounds or salts thereof as antagonists of neurotrophic factor receptors (TrkA) . The primary target of this compound is the TrkA receptor, which plays a crucial role in the survival and function of certain neurons.
Mode of Action
It is known to interact with its target, the trka receptor, possibly by binding to the receptor and inhibiting its activity . This interaction may result in changes in the downstream signaling pathways associated with the TrkA receptor.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the TrkA receptor and its downstream effects. The TrkA receptor is involved in several signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the PLCγ pathway . These pathways play important roles in neuronal survival, growth, and differentiation.
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its antagonistic effect on the TrkA receptor. By inhibiting the activity of this receptor, it may affect neuronal survival, growth, and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, factors such as pH, temperature, and the presence of other substances can affect its solubility and therefore its bioavailability and efficacy .
Eigenschaften
IUPAC Name |
methyl 5-formyl-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)7-4-6(5-11)2-3-8(7)10(13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEPPMMIJZGITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2895568.png)

![N-(2-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2895571.png)


![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2895575.png)




![N,N-Dimethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-sulfonamide](/img/structure/B2895582.png)
![5-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2895584.png)
